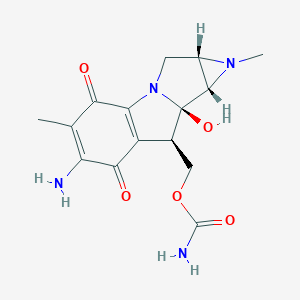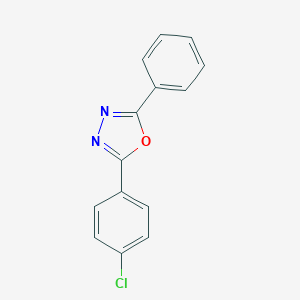
2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of “2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” and similar compounds often involves reactions monitored by Thin Layer Chromatography (TLC) on percolated silica gel plates . The synthesis and photoluminescence behavior of six novel europium complexes with a novel β-hydroxyketone ligand, 2-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one (CHME) have been reported .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” and similar compounds has been characterized by various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and 1H-1H NOESY spectroscopy . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” and similar compounds are often complex and involve multiple steps. For example, the reaction of diethanolamine with m-chloroaniline is one of the most common synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), a compound similar to "2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole" .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” and similar compounds are often determined by spectroscopic techniques and single-crystal X-ray diffraction . For example, 2-CP, a compound similar to “2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole”, is a liquid at room temperature, while all other chlorophenols discussed are solids at room temperature .Safety And Hazards
Direcciones Futuras
The future directions for the research and development of “2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” and similar compounds could involve further exploration of their potential applications in various fields, such as medicinal chemistry, due to their ability to interact with various biomolecules in multiple ways . Further studies could also focus on improving the synthesis methods and understanding the exact mechanisms of action of these compounds.
Propiedades
Número CAS |
1874-43-7 |
|---|---|
Nombre del producto |
2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole |
Fórmula molecular |
C14H9ClN2O |
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9ClN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
YEKWIFYLTVBJDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Pictogramas |
Acute Toxic; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



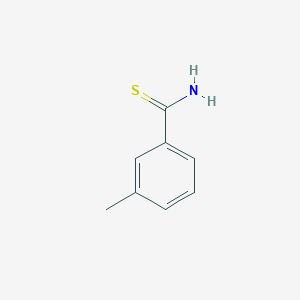
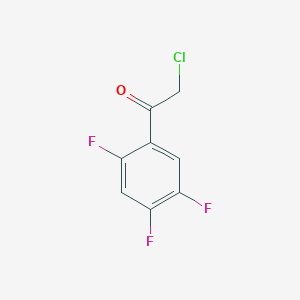
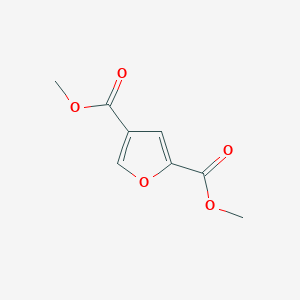
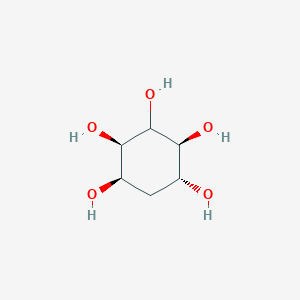
![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)
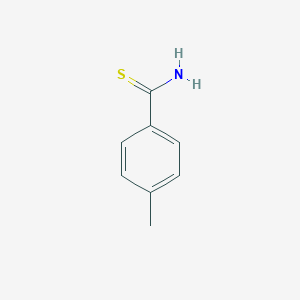
![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)

![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)
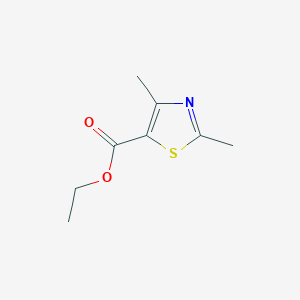
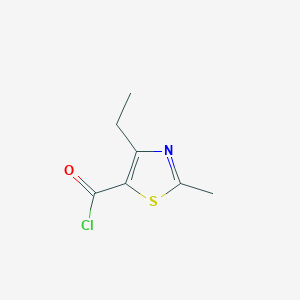
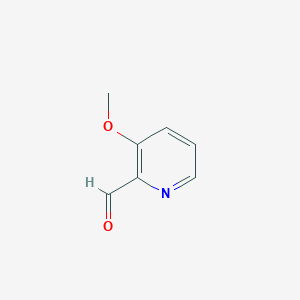
![(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B157398.png)
